Cas no 2217-56-3 (Benzene,1,1'-oxybis[2,4-dinitro- (9CI))

Benzene,1,1'-oxybis[2,4-dinitro- (9CI) structure
2217-56-3 structure
Product Name:Benzene,1,1'-oxybis[2,4-dinitro- (9CI)
CAS No:2217-56-3
MF:C12H6N4O9
MW:350.197442531586
CID:266823
PubChem ID:95146
Update Time:2025-04-19

Benzene,1,1'-oxybis[2,4-dinitro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dinitrophenoxy)-2,4-dinitrobenzene
    • 2,2',4,4'-Tetranitro-diphenyl-ether
    • 2,4,4'-Tetranitrodiphenyl ether
    • 2,4-dinitrophenyl ether
    • 2.4.2'.4'-Tetranitro-diphenylaether
    • 2.4-Dinitrophenyl-2'.4'-dinitrophenyl-ether
    • AC1L3TO3
    • AC1Q20WY
    • Ambcb5102646
    • Bis(2,4-dinitrophenyl) ether
    • Bis-(2,4-dinitro-phenyl)-aether
    • bis-(2,4-dinitro-phenyl)-ether
    • CTK8D9906
    • Ether,4-dinitrophenyl)
    • Benzene,1'-oxybis[2,4-dinitro-
    • UNII-9XG9XBN4HB
    • NSC20809
    • Q63395575
    • AKOS001582565
    • 2217-56-3
    • Benzene, 1,1'-oxybis(2,4-dinitro-
    • BIS(2,4-DINITROPHENYL)ETHER
    • 9XG9XBN4HB
    • WGAXJEXVOSVLFY-UHFFFAOYSA-N
    • Benzene, 1,1'-oxybis(2,4-dinitro- (9CI)
    • DTXSID50176704
    • SCHEMBL1042708
    • Ether, bis(2,4-dinitrophenyl)
    • 2,2',4,4'-Tetranitrodiphenyl ether
    • NSC-20809
    • NSC 20809
    • MFCD00379148
    • Benzene,1,1'-oxybis[2,4-dinitro- (9CI)
    • Inchi: 1S/C12H6N4O9/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H
    • InChI Key: WGAXJEXVOSVLFY-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 350.01348
  • Monoisotopic Mass: 350.013478
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 193
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.688
  • Boiling Point: 460.4°Cat760mmHg
  • Flash Point: 200.9°C
  • Refractive Index: 1.685
  • PSA: 181.79
  • LogP: 5.20450

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